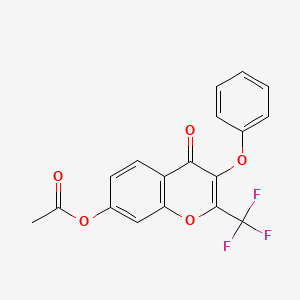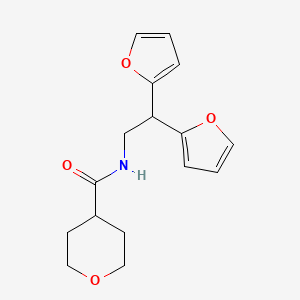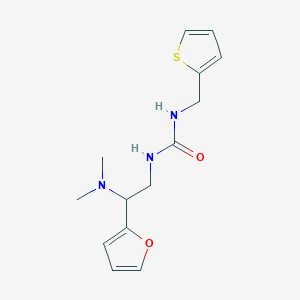
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as DTU, is a chemical compound that has gained attention in the field of scientific research due to its potential biological and medicinal properties. DTU is a urea derivative with a molecular weight of 321.44 g/mol, and its chemical formula is C16H20N4O2S.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
One area of research focuses on the synthesis of novel compounds involving furan and thiophene derivatives. Abdelrazek et al. (2010) reported the dimerization reactions of certain furan- and thiophen-2-yl derivatives to afford novel pyridine and naphthyridine derivatives. This research highlights the compound's role in synthesizing complex molecules with potential applications in materials science and pharmaceuticals (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Photochemical Applications
Guizzardi et al. (2000) explored the photochemical preparation of 2-Dimethylaminophenylfurans, -Pyrroles, and -Thiophenes, demonstrating the utility of similar compounds in photochemically induced syntheses. This work suggests potential applications in developing photo-responsive materials and understanding the photochemical behavior of furan and thiophene derivatives (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Drug Discovery and Biological Studies
Although the request specifically excludes drug use and side effects, it's worth noting that compounds structurally related to 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea are often investigated in the context of drug discovery. For example, Croston et al. (2002) discovered a nonpeptidic agonist of the GPR14/urotensin-II receptor, showcasing the potential of furan and thiophene derivatives in medicinal chemistry, particularly in receptor-targeted drug development (Croston et al., 2002).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)12(13-6-3-7-19-13)10-16-14(18)15-9-11-5-4-8-20-11/h3-8,12H,9-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCYBIPLSRESBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

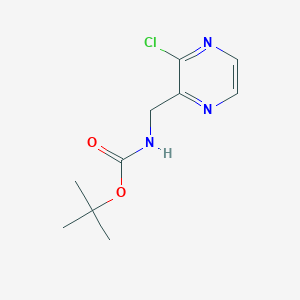
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2478741.png)
![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2478746.png)
![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478747.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)

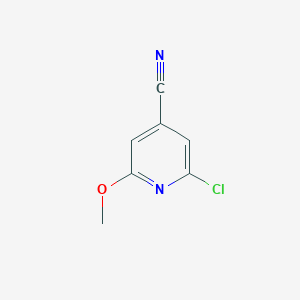
![1-(4-Methoxyphenyl)-3-[(2-naphthalen-1-yloxyacetyl)amino]thiourea](/img/structure/B2478752.png)
![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)
